3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile
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Overview
Description
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a morpholine ring, which is further substituted with ethyl and methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 5-ethyl-5-methylmorpholine under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzonitrile compounds .
Scientific Research Applications
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Ethyl-5-methylmorpholin-2-yl)benzamide
- 3-(5-Ethyl-5-methylmorpholin-2-yl)benzoic acid
- 3-(5-Ethyl-5-methylmorpholin-2-yl)benzyl alcohol
Uniqueness
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile is unique due to its specific substitution pattern on the morpholine ring and the presence of the benzonitrile group . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(5-ethyl-5-methylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2)10-17-13(9-16-14)12-6-4-5-11(7-12)8-15/h4-7,13,16H,3,9-10H2,1-2H3 |
InChI Key |
IVPMSWAHGQRVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=CC(=C2)C#N)C |
Origin of Product |
United States |
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